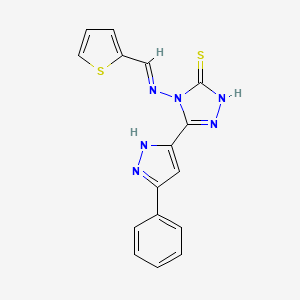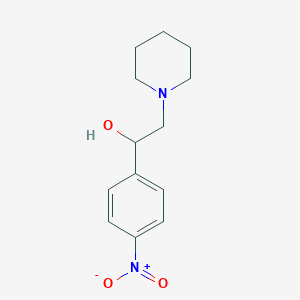
1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol is an organic compound that features a nitrophenyl group attached to a piperidinyl ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group can enhance binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- [(4-nitrophenyl)methyl][3-(piperidin-1-yl)propyl]amine
Uniqueness: 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92033-77-7 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C13H18N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h4-7,13,16H,1-3,8-10H2 |
InChI-Schlüssel |
MNZTUVQQZPUFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


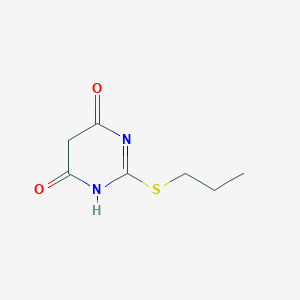
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
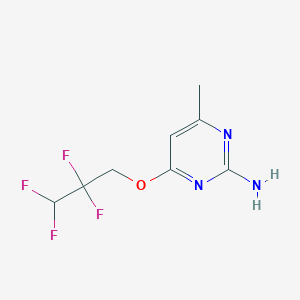
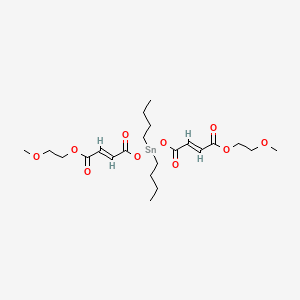
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)
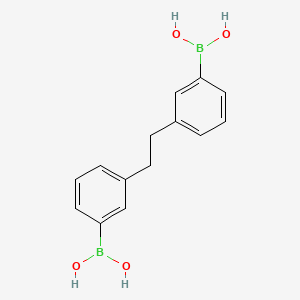

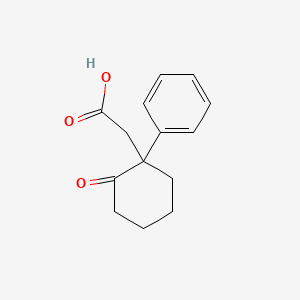
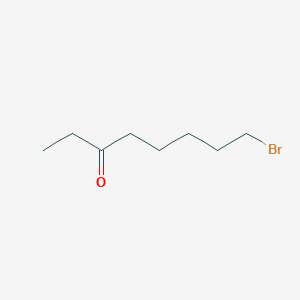
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)

